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Compound of Interest

Compound Name: Pidotimod

Cat. No.: B1677867

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term safety profile of the
immunostimulant Pidotimod with other alternatives, supported by experimental data from
animal studies. The information is intended to assist researchers, scientists, and drug
development professionals in evaluating the preclinical safety of these immunomodulatory

agents.

Comparative Analysis of Long-Term Safety Data

The following tables summarize the available quantitative data from long-term toxicology,
reproductive, and developmental toxicity studies for Pidotimod and selected comparators.

Table 1: Repeated-Dose Toxicity Studies
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No-
Route of Observed- v
e
Compound Species Duration Administrat Adverse- ] v )
. Findings
ion Effect Level
(NOAEL)
No toxic
800
Pidotimod Rat 12 months Oral effects
mg/kg/day[1]
observed.[1]
No toxic
600
Dog 52 weeks Oral effects
mg/kg/day[1]
observed.[1]
No abnormal
Echinacea 2000 o )
Rat 13 weeks Oral clinical signs
purpurea mg/kg/day
observed.
Pre-treatment
protected
OM-85 .
] Data not against
(Bacterial Mouse 3 months Oral N
specified allergy-
Lysate) .
specific
symptoms.
Higher doses
associated
. 1.25 .
Levamisole Dog 1 year Oral with
mg/kg/day[2] )
haemolytic
anaemia.[2]
No significant
30 toxicological
Dog 4 weeks Oral mg/kg/day][3] effects at
[4] tested doses.
[31[4]
Isoprinosine Rodent & Chronic Not Specified  Data not Described as
(Inosine Non-rodent specified having a
Pranobex) relatively low
degree of
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chronic

toxicity.[5]

Table 2: Reproductive and Developmental Toxicity
Studies
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) Route of -
Compound Species Study Type . . Key Findings
Administration
No effect on
male or female
o - fertility at doses
Pidotimod Rat Fertility Oral & IV
up to 600 mg/kg
(oral) and 500
mg/kg (IV).[1]
Not teratogenic
at doses up to
Rat Teratogenicity Oral & IV 600 mg/kg (oral)
and 1000 mg/kg
(V).[1]
Not teratogenic
at doses up to
Rabbit Teratogenicity Oral & IV 300 mg/kg (oral)
and 500 mg/kg
(IV).[1]
No toxic effects
] at doses up to
Peri- and
Rat Oral & IV 600 mg/kg (oral)
Postnatal
and 500 mg/kg
(IV).[1]
Increased
resorptions at 80
Levamisole Rat Developmental Oral mg/kg/day.
NOAEL of 20
mg/kg/day.[6]
Increased fetal
death and
) abnormalities at
Rabbit Developmental Oral

40 mg/kg/day.
NOAEL of 10
mg/kg/day.[6]
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ble 3: . I : . i

Compound Study Type Finding

I o o No indications of mutagenic
Pidotimod Genotoxicity (in vitro & in vivo) ]
potential.[7]

Echinacea purpurea Genotoxicity No evidence of genotoxicity.

No information submitted, but
Carcinogenicity not considered necessary due

to lack of mutagenic activity.[8]

) Carcinogenicity (18-month, No treatment-related effects on
Levamisole ) o
mice) tumor incidence.[6]
Isoprinosine (Inosine o o Neither genotoxic nor
Genotoxicity & Mutagenicity i
Pranobex) mutagenic.[9][10]

Experimental Protocols

The long-term animal safety studies cited in this guide generally follow internationally
recognized guidelines, such as those established by the Organisation for Economic Co-
operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).

Repeated-Dose Toxicity Studies (Following OECD
Guideline 408 & 409)

¢ Objective: To characterize the toxicological profile of a substance following repeated
administration over a prolonged period.

e Species: Typically one rodent (e.g., rat) and one non-rodent (e.g., dog) species.

o Administration: The test substance is administered daily for a period of at least 90 days. The
route of administration should be relevant to the intended human exposure.

e Dose Levels: A control group and at least three dose levels are used to identify a dose-
response relationship and a No-Observed-Adverse-Effect Level (NOAEL).
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e Observations: Include daily clinical observations, regular measurements of body weight and
food/water consumption, ophthalmological examinations, hematology, clinical biochemistry,
and urinalysis.

o Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive
set of tissues and organs are examined histopathologically.

Reproductive and Developmental Toxicity Studies
(Following FDA & ICH S5(R3) Guidelines)

o Objective: To assess the potential adverse effects of a substance on reproduction and
development.

e Study Segments:

o Fertility and Early Embryonic Development: Evaluates effects on male and female
reproductive function, including gamete formation, mating behavior, conception, and
implantation.

o Embryo-Fetal Development (Teratogenicity): The substance is administered during the
period of organogenesis to pregnant animals to assess potential birth defects.

o Prenatal and Postnatal Development: Examines the effects of exposure from implantation
through lactation on the developing offspring.

e Species: Typically conducted in rats and rabbits.

« Endpoints: Include fertility indices, number of corpora lutea, implantation sites, live and dead
fetuses, fetal weight, and gross, skeletal, and visceral fetal abnormalities. Postnatal
development is assessed by monitoring pup viability, growth, and development.

Carcinogenicity Studies (Following ICH S1B(R1)
Guidelines)

o Objective: To assess the tumorigenic potential of a substance after lifetime exposure.
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» When Required: For pharmaceuticals with an expected clinical use of 6 months or longer, or
for intermittent use over a substantial period.

e Species: Traditionally conducted in two rodent species, often rats and mice. However, a
weight-of-evidence approach may sometimes justify the use of only one species.[11]

» Duration: Typically 2 years for rats and 18-24 months for mice.

» Endpoints: The primary endpoints are the incidence, type, and location of tumors. Other
observations are similar to those in chronic toxicity studies.
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Caption: Pidotimod's immunomodulatory mechanism of action.
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Caption: General workflow for long-term animal safety studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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